Structural Differentiation from the Furan Analog via Topological Polar Surface Area (TPSA)
The target compound, containing a benzofuran group, exhibits a larger topological polar surface area (TPSA) compared to its closest furan analog. This difference directly impacts predicted passive membrane permeability and bioavailability parameters, making the target compound a more conservative choice for projects prioritizing oral bioavailability models .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 125 Ų (Predicted for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide) |
| Comparator Or Baseline | Furan analog (BindingDB BDBM75966): Predicted TPSA ≈ 80 Ų (estimated from SMILES difference; furan replacing benzofuran) |
| Quantified Difference | ~45 Ų higher TPSA for the target compound, suggesting lower passive permeability but a different oral bioavailability profile. |
| Conditions | In-silico prediction based on atomic contributions within the respective SMILES structures. |
Why This Matters
For oral drug discovery programs, this TPSA difference indicates the target compound will have a distinct ADME profile compared to the furan analog, preventing direct substitution without altering the compound's pharmacokinetic liabilities.
